molecular formula C23H20Cl2N2O5S B12073332 Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12073332
M. Wt: 507.4 g/mol
InChI Key: UPTQDFXRIROUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a thiophene ring substituted with multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the amido and carbamoyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups to the thiophene ring.

Scientific Research Applications

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-ethoxyphenyl)benzamide
  • Methyl 2-(2,4-dichlorobenzamido)-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H20Cl2N2O5S

Molecular Weight

507.4 g/mol

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H20Cl2N2O5S/c1-4-32-17-8-6-5-7-16(17)26-21(29)19-12(2)18(23(30)31-3)22(33-19)27-20(28)14-10-9-13(24)11-15(14)25/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

UPTQDFXRIROUSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.